3,5-Dibromo-1-methyl-4-oxocyclohexa-2,5-dien-1-yl propanoate
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Overview
Description
3,5-Dibromo-1-methyl-4-oxocyclohexa-2,5-dien-1-yl propanoate is an organic compound characterized by the presence of bromine atoms at the 3rd and 5th positions of a cyclohexadienone ring, a methyl group at the 1st position, and a propanoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-1-methyl-4-oxocyclohexa-2,5-dien-1-yl propanoate typically involves the bromination of a precursor compound, such as 1-methyl-4-oxocyclohexa-2,5-dien-1-yl propanoate, using bromine or a brominating agent like N-bromosuccinimide. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions, but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromo-1-methyl-4-oxocyclohexa-2,5-dien-1-yl propanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding dihydro derivative.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium thiolate in an appropriate solvent.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Substitution: Products with new functional groups replacing the bromine atoms.
Reduction: Dihydro derivatives with reduced double bonds.
Oxidation: Compounds with additional oxygen-containing functional groups.
Scientific Research Applications
3,5-Dibromo-1-methyl-4-oxocyclohexa-2,5-dien-1-yl propanoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential antimicrobial and anticancer properties.
Material Science: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3,5-Dibromo-1-methyl-4-oxocyclohexa-2,5-dien-1-yl propanoate involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and the carbonyl group play crucial roles in its reactivity, enabling it to form covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can inhibit enzyme activity or alter cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dibromo-1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl acetic acid
- 3,5-Dibromo-1-methyl-4-oxocyclohexa-2,5-dien-1-yl acetate
- 3,5-Dibromo-1-methyl-4-oxocyclohexa-2,5-dien-1-yl butanoate
Uniqueness
3,5-Dibromo-1-methyl-4-oxocyclohexa-2,5-dien-1-yl propanoate is unique due to its specific substitution pattern and the presence of a propanoate ester group, which can influence its reactivity and biological activity compared to similar compounds .
Properties
CAS No. |
61305-58-6 |
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Molecular Formula |
C10H10Br2O3 |
Molecular Weight |
337.99 g/mol |
IUPAC Name |
(3,5-dibromo-1-methyl-4-oxocyclohexa-2,5-dien-1-yl) propanoate |
InChI |
InChI=1S/C10H10Br2O3/c1-3-8(13)15-10(2)4-6(11)9(14)7(12)5-10/h4-5H,3H2,1-2H3 |
InChI Key |
QEHXFNJUWPIANB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OC1(C=C(C(=O)C(=C1)Br)Br)C |
Origin of Product |
United States |
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